4-Methoxyisophthalic acid
Overview
Description
4-Methoxyisophthalic acid is a chemical compound with the molecular formula C9H8O5 . It has an average mass of 196.157 Da and a Monoisotopic mass of 196.037170 Da . It is also known by other names such as 4-Methoxy-1,3-benzenedicarboxylic acid and 4-methoxybenzene-1,3-dicarboxylic acid .
Synthesis Analysis
This compound can be prepared from commercially available and cheap 4-methylphenol . The synthesis process includes four steps: esterification, Fries rearrangement, methylation, and oxidation . The overall yield of this process is reported to be 49% .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 46.8±0.3 cm3 .Chemical Reactions Analysis
The key intermediate in the synthesis of Picotamide is this compound . The synthesis starts from 4-methylphenol and includes four steps: esterification, Fries rearrangement, methylation, and oxidation .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 407.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a polar surface area of 84 Å2 and a molar volume of 138.5±3.0 cm3 .Relevant Papers A paper titled “New Synthesis of this compound” provides a new synthetic route to this compound . The paper reports a protocol that starts from commercially available and cheap 4-methylphenol and includes four steps: esterification, Fries rearrangement, methylation, and oxidation .
Scientific Research Applications
Synthesis and Chemical Applications
- New Synthesis Techniques : 4-Methoxyisophthalic acid is synthesized using new methods that avoid volatile and corrosive chemicals, enhancing its accessibility for various applications (X. J. Liu et al., 2017).
- Intermediate in Picotamide Synthesis : This compound serves as a key intermediate in the synthesis of Picotamide, a notable pharmaceutical agent (X. J. Liu et al., 2017).
- Corrosion Inhibition : In the context of material science, this compound derivatives demonstrate potential as corrosion inhibitors for metals, particularly in acidic environments (M. Bouklah et al., 2006).
- Luminescent Materials : This acid has been used in the synthesis of luminescent materials, indicating its potential in light-emitting applications (Xiaoju Li et al., 2013).
Biomedical Research
- Dental Applications : this compound enhances bond strength in dental materials, improving adhesion to etched enamel (K. Hotta et al., 1992).
- Potential in Anti-Platelet Drugs : Derivatives of this compound show significant in vitro activities against platelet aggregation, suggesting their potential use as novel anti-platelet drugs (Xiujie Liu et al., 2018).
- Neuroprotective Potential : Encapsulation of this compound in nanoparticles has shown antioxidant and neuroprotective potential, highlighting its application in neurodegenerative diseases (T. Ravikiran et al., 2021).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) : this compound derivatives serve as fluorogenic labeling reagents for HPLC, aiding in the detection of important biological molecules (R. Gatti et al., 1990).
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of picotamide , an antiplatelet drug that inhibits thromboxane A2 (TXA2) receptors and the synthesis of TXA2 .
Mode of Action
As an intermediate in the synthesis of Picotamide , it may contribute to the overall inhibitory effects of Picotamide on TXA2 receptors and TXA2 synthesis .
Biochemical Pathways
Given its role in the synthesis of picotamide , it may indirectly influence the biochemical pathways related to platelet aggregation and TXA2 synthesis .
Result of Action
As an intermediate in the synthesis of Picotamide , its effects may be reflected in the antiplatelet activity of Picotamide .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxyisophthalic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that it influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is likely that its effects on cellular function change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that its effects vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-methoxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICYHFLIOGGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176549 | |
Record name | 4-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-43-1 | |
Record name | 4-Methoxy-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2206-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methoxyisophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444QLG5YMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methoxyisophthalic acid in the construction of coordination polymers?
A1: this compound (MIPA) plays a crucial role as an organic linker in constructing coordination polymers (CPs) [, ]. Its structure, featuring two carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures. This ability enables the creation of diverse CPs with varying architectures and properties, depending on the choice of metal ion and additional ligands used in the synthesis.
Q2: How do the structural features of this compound influence the properties of the resulting coordination polymers?
A2: The structural features of MIPA directly impact the properties of the resulting CPs. For instance, the presence of the methoxy group (-OCH3) can influence the solubility and luminescent properties of the CPs [, ]. Furthermore, the relative orientation of the carboxylate groups in MIPA dictates its coordination geometry with metal ions, leading to different network topologies. For example, researchers have synthesized CPs with 1D, 2D, and 3D structures by combining MIPA with copper(II) ions and varying the reaction conditions [].
Q3: Can you provide an example of how this compound-based coordination polymers are being investigated for specific applications?
A3: Researchers are exploring the potential of MIPA-based CPs as luminescent probes for detecting specific ions. In one study, a zinc-based CP incorporating MIPA and 4,4′-bipyridine exhibited high sensitivity towards aluminum (Al3+) and sulfide (S2-) ions through a luminescence quenching effect []. This selective response makes the CP a promising candidate for developing sensors for these ions.
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